molecular formula C14H29NO2 B14644271 3-Hydroxytetradecanamide CAS No. 51758-15-7

3-Hydroxytetradecanamide

Cat. No.: B14644271
CAS No.: 51758-15-7
M. Wt: 243.39 g/mol
InChI Key: IUDGBEPFKNDFAO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxytetradecanamide can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale amidation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, thiols, and amines

Major Products Formed:

Scientific Research Applications

3-Hydroxytetradecanamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-hydroxytetradecanamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), leading to alterations in gene expression and cellular functions. The hydroxamic acid moiety is crucial for its binding to metal ions in the active sites of these enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

    Myristamide: The non-hydroxylated amide derivative of myristic acid.

    Hydroxylated Fatty Acid Amides: Compounds such as 2-hydroxytetradecanamide and 3-hydroxyhexadecanamide share structural similarities with 3-hydroxytetradecanamide.

Uniqueness: this compound is unique due to its specific hydroxylation at the third carbon, which imparts distinct chemical and biological properties. This hydroxyl group enhances its solubility and reactivity compared to non-hydroxylated analogs, making it a valuable compound in various applications .

Properties

CAS No.

51758-15-7

Molecular Formula

C14H29NO2

Molecular Weight

243.39 g/mol

IUPAC Name

3-hydroxytetradecanamide

InChI

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-13(16)12-14(15)17/h13,16H,2-12H2,1H3,(H2,15,17)

InChI Key

IUDGBEPFKNDFAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(CC(=O)N)O

Origin of Product

United States

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